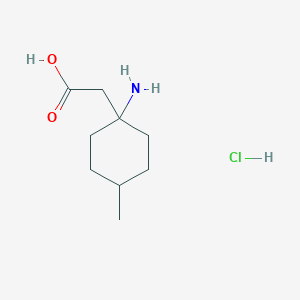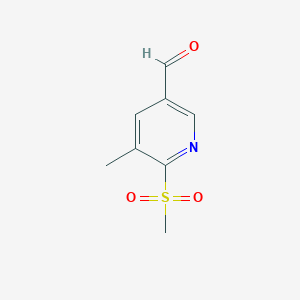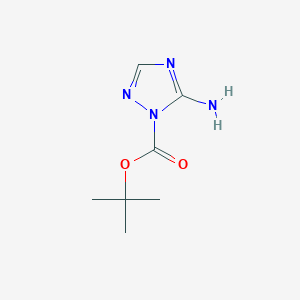
tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate
Overview
Description
tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate: is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This suggests that the tert-butyl group in this compound may enhance its interaction with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity , which is very important for passage through the cell wall and may impact the bioavailability of this compound.
Result of Action
Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Action Environment
It is known that the introduction of a tert-butyl group into organic molecules increases their lipophilicity , which may influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 5-amino-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amines derived from the reduction of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its ability to inhibit certain enzymes that are crucial for the survival of pathogenic microorganisms .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers and coatings to enhance their performance and durability .
Comparison with Similar Compounds
- tert-Butyl 5-amino-1H-1,2,3-triazole-1-carboxylate
- tert-Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate
- tert-Butyl 5-amino-1H-1,2,4-triazole-4-carboxylate
Comparison: While these compounds share a similar core structure, the position of the carboxylate group and the type of triazole ring can influence their chemical properties and biological activities. For example, the 1,2,3-triazole derivative may exhibit different reactivity and binding affinity compared to the 1,2,4-triazole derivative. The unique positioning of functional groups in tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate can make it more suitable for specific applications, such as enzyme inhibition or material development .
Properties
IUPAC Name |
tert-butyl 5-amino-1,2,4-triazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBQOUDILKIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
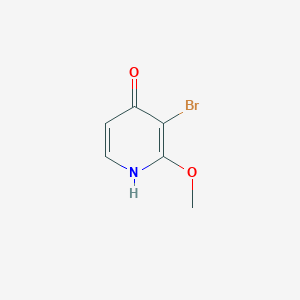
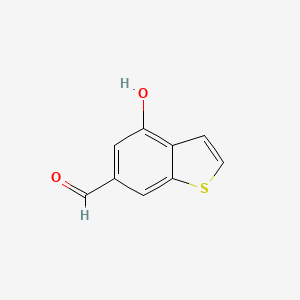
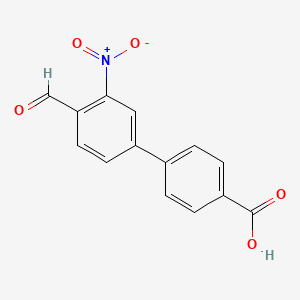
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
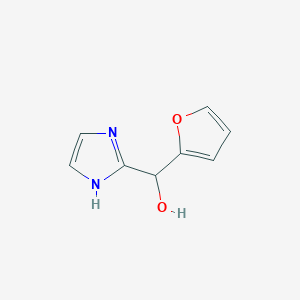
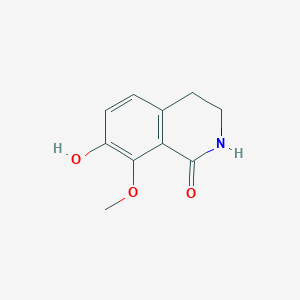
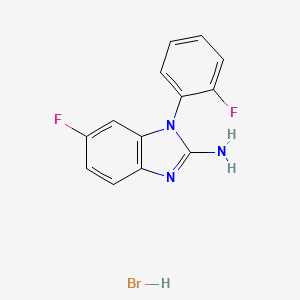
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
